molecular formula C19H22N4O4S2 B1192219 AZ4

AZ4

Cat. No.: B1192219
M. Wt: 434.529
InChI Key: NHFRWRZPNNFBRN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ4 is a first-in-class highly selective inhibitor of pi3kγ, binding to an active state and exhibiting over 1000 fold of selectivity over pi3kα and pi3kβ

Scientific Research Applications

AZDBLab: A Research Infrastructure for Database Studies

AZDBLab, or the Arizona Database Laboratory, presents a novel DBMS-oriented research infrastructure designed to assist database researchers in conducting extensive empirical studies across multiple DBMSes. This system enables testing hypotheses on the behavior of query optimizers by running and monitoring large-scale experiments with thousands or millions of queries on different DBMSes. AZDBLab also aids in the automatic analysis of these queries, offering insights into query optimization and database performance (Suh, Snodgrass, & Zhang, 2014).

Synthesis and Applications of Azobenzenes

Azobenzenes are crucial in many scientific areas, particularly the chemical industry, due to their properties as dyes and molecular switches. This critical review covers various synthetic methods for azo compounds, emphasizing more recent methods and their mechanistic aspects. The efficient cis-trans isomerization of these compounds in the presence of appropriate radiation makes them ideal for applications as molecular switches in scientific research (Merino, 2011).

AZ4 in Non-Small Cell Lung Cancer Research

A study on the antitumor activity of a novel bis-aziridinylnaphthoquinone, this compound, demonstrated its potential against non-small cell lung cancer cells. The research found that this compound mediates cell cycle arrest and apoptosis in the NCI-H460 lung cancer cell line, indicating its promise as a therapeutic agent in cancer research (Shyu et al., 2007).

Microwave-Assisted Synthesis Involving this compound

Research on the synthesis of benzamide compounds through microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone (this compound) showed improved reaction efficiency and yields. This approach addresses the challenges in conventional synthesis and highlights the utility of microwave-assisted methods in chemical synthesis involving this compound (Khadse & Chatpalliwar, 2017).

Runaway Kinetic Analysis of Azo Compounds Including this compound

A comprehensive study focused on the thermal runaway behaviors of various azo compounds, including this compound. The research employed a calorimetric approach and simulation to predict thermal hazards and properties, crucial for safer process design and optimization in the chemical industry (Liu et al., 2017).

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.529

IUPAC Name

(S)-N-(5-(2-(1-Cyclopropylethyl)-1-oxo-7-sulfamoylisoindolin-5-yl)-4-methylthiazol-2-yl)acetamide

InChI

InChI=1S/C19H22N4O4S2/c1-9-17(28-19(21-9)22-11(3)24)13-6-14-8-23(10(2)12-4-5-12)18(25)16(14)15(7-13)29(20,26)27/h6-7,10,12H,4-5,8H2,1-3H3,(H2,20,26,27)(H,21,22,24)/t10-/m0/s1

InChI Key

NHFRWRZPNNFBRN-JTQLQIEISA-N

SMILES

CC(NC1=NC(C)=C(C2=CC3=C(C(N([C@H](C4CC4)C)C3)=O)C(S(=O)(N)=O)=C2)S1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ4;  AZ 4;  AZ-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.